

OICR-12694 TFA: A Comparative Guide to a Potent BCL6 BTB Inhibitor

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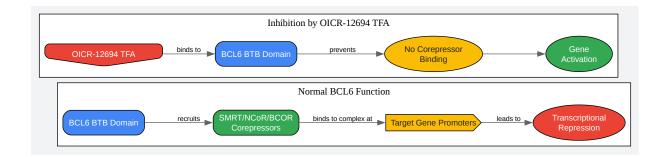
This guide provides a comprehensive comparison of OICR-12694 TFA, a potent and orally bioavailable inhibitor of the B-cell lymphoma 6 (BCL6) BTB domain, with other notable alternatives. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks to support researchers in their evaluation of BCL6 inhibitors.

Mechanism of Action: Disrupting the BCL6-Corepressor Interaction

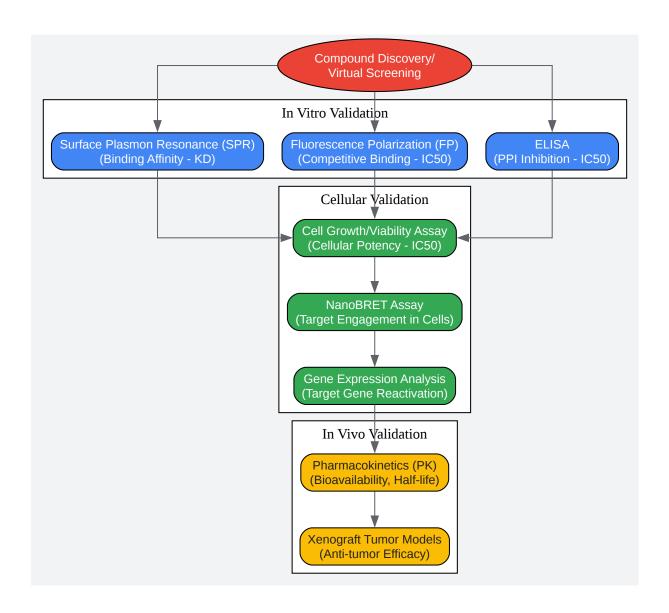
B-cell lymphoma 6 (BCL6) is a transcriptional repressor crucial for the formation of germinal centers and is frequently implicated in lymphomas, particularly diffuse large B-cell lymphoma (DLBCL).[1][2] Its function is mediated through the BTB domain, which recruits corepressor proteins like SMRT, NCoR, and BCOR.[2][3] This protein-protein interaction (PPI) is essential for BCL6's role in transcriptional repression and its oncogenic activity.[3]

OICR-12694 TFA and its alternatives are small molecules designed to inhibit this critical PPI. They bind to a lateral groove on the BCL6 BTB domain, physically blocking the recruitment of corepressors.[2] This disruption reactivates the expression of BCL6 target genes, which can lead to cell cycle arrest and apoptosis in BCL6-dependent cancer cells.[1][3]









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References

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